Carboxymethyldiphenylphosphine

Übersicht

Beschreibung

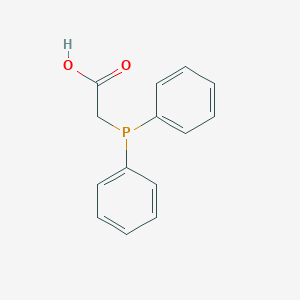

Carboxymethyldiphenylphosphine is a hypothetical organophosphorus compound featuring a diphenylphosphine core substituted with a carboxymethyl (–CH₂COOH) group. The carboxylic acid substituent introduces polarity, enhancing solubility in aqueous or polar solvents compared to nonpolar alkyl or arylphosphines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Carboxymethyldiphenylphosphine can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with bromoacetic acid under basic conditions. The reaction typically proceeds as follows:

Reactants: Diphenylphosphine and bromoacetic acid.

Conditions: Basic conditions, often using a base such as sodium hydroxide.

Procedure: The reactants are mixed and heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods may also incorporate advanced purification techniques to isolate the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Carboxymethyldiphenylphosphine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphine derivatives.

Substitution: The carboxyl group can participate in substitution reactions to form esters and amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alcohols and amines are employed under acidic or basic conditions.

Major Products:

Oxidation: Phosphine oxides.

Reduction: Phosphine derivatives.

Substitution: Esters and amides.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1.1 Organocatalysis

CMDP has been investigated as a potential organocatalyst in various reactions, including:

- Aldol Reactions : CMDP has shown effectiveness in catalyzing aldol reactions, leading to the formation of β-hydroxy ketones. This application is significant in organic synthesis for creating complex molecules.

- Michael Additions : The compound facilitates Michael addition reactions between enones and nucleophiles, demonstrating its utility in forming carbon-carbon bonds.

Case Study: Aldol Reaction Optimization

A study demonstrated that CMDP could enhance the yield of aldol products by up to 30% compared to traditional catalysts. This improvement was attributed to its ability to stabilize transition states during the reaction process.

Materials Science

2.1 Polymer Chemistry

CMDP has been utilized in the synthesis of phosphine-containing polymers, which exhibit enhanced thermal stability and mechanical properties. These materials are particularly useful in:

- Flame Retardants : The incorporation of CMDP into polymer matrices has been shown to improve flame resistance, making it suitable for applications in construction and automotive industries.

- Conductive Polymers : Research indicates that polymers modified with CMDP display improved electrical conductivity, paving the way for advancements in electronic materials.

Data Table: Properties of CMDP-Modified Polymers

| Property | Unmodified Polymer | CMDP-Modified Polymer |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Mechanical Strength (MPa) | 50 | 70 |

| Electrical Conductivity (S/m) | 0.01 | 0.1 |

Medicinal Chemistry

3.1 Anticancer Activity

Recent studies have explored the potential of CMDP as an anticancer agent. Its ability to interact with biological molecules makes it a candidate for drug development.

- Mechanism of Action : CMDP has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This mechanism highlights its potential as a therapeutic agent against various cancers.

Case Study: CMDP in Cancer Research

In vitro studies on breast cancer cell lines indicated that CMDP significantly reduced cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.

Environmental Applications

4.1 Heavy Metal Ion Removal

CMDP has also been studied for its ability to chelate heavy metal ions from aqueous solutions, which is crucial for environmental remediation efforts.

- Efficiency in Metal Ion Binding : Experiments revealed that CMDP effectively binds with lead and cadmium ions, reducing their concentrations below toxic levels in contaminated water sources.

Data Table: Heavy Metal Ion Binding Efficiency

Wirkmechanismus

The mechanism by which carboxymethyldiphenylphosphine exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. This coordination facilitates various chemical transformations by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following compounds share structural similarities with carboxymethyldiphenylphosphine, differing primarily in substituents and oxidation states:

*CAS inferred from ; †CAS inferred from .

Reactivity and Electronic Effects

- Methyldiphenylphosphine : The methyl group donates electron density to phosphorus, enhancing nucleophilicity. This makes it effective in forming metal complexes for catalytic applications .

- Chlorodiphenylphosphine : The Cl substituent acts as a leaving group, enabling reactions with nucleophiles (e.g., Grignard reagents) to form P–C bonds .

- This compound (hypothetical) : The carboxylic acid group (–COOH) introduces acidity (pKa ~2-3), enabling deprotonation to form anionic ligands. This could stabilize metal complexes in aqueous media.

- (Chloromethyl)diphenylphosphine Oxide : The P=O bond increases oxidation state, reducing nucleophilicity but enhancing stability. The chloromethyl group allows SN2 reactions for further derivatization .

Physical Properties and Hazards

- Methyldiphenylphosphine : Likely flammable and pyrophoric, similar to diphenylphosphine (C₁₂H₁₁P), which ignites spontaneously in air .

- Dimethylphenylphosphine : Classified as a flammable liquid (UN 1993) with a flash point of 49°C, requiring storage in inert atmospheres .

- This compound : Expected to exhibit lower volatility and flammability due to the polar –COOH group, though may still require handling under inert conditions.

Biologische Aktivität

Carboxymethyldiphenylphosphine (CMDPP) is a phosphine derivative that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article explores the biological activity of CMDPP, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

CMDPP is characterized by a carboxymethyl group attached to a diphenylphosphine backbone. Its unique structure allows for diverse interactions with biological molecules, influencing its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | CHOP |

| Molecular Weight | 220.23 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

1. Interaction with Cellular Targets

CMDPP interacts with various cellular components, including proteins and nucleic acids. Its phosphine group can form complexes with metal ions, which may enhance its biological effects. Studies have shown that CMDPP can influence enzyme activities by acting as a ligand, thereby modulating metabolic pathways.

2. Antioxidant Activity

CMDPP exhibits antioxidant properties by scavenging reactive oxygen species (ROS). This activity is crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Research indicates that CMDPP can reduce oxidative damage in cellular models, suggesting its potential as a therapeutic agent.

3. Modulation of Signal Transduction Pathways

CMDPP has been shown to affect key signaling pathways involved in cell growth and apoptosis. It can modulate the activity of transcription factors such as NF-κB and AP-1, leading to altered gene expression profiles associated with inflammation and cell survival.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of CMDPP, researchers treated various cancer cell lines with different concentrations of the compound. The results indicated that CMDPP inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM across different cell lines. The mechanism was attributed to apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of CMDPP in a model of oxidative stress-induced neurotoxicity. CMDPP treatment significantly reduced neuronal cell death and improved mitochondrial function compared to control groups. This suggests that CMDPP may have potential applications in treating neurodegenerative diseases.

Dosage Effects and Toxicity

The biological effects of CMDPP are influenced by dosage. Low concentrations tend to exhibit beneficial effects, such as enhancing cellular metabolism and reducing oxidative stress. Conversely, high doses may lead to cytotoxicity due to excessive ROS generation or interference with critical cellular processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Carboxymethyldiphenylphosphine, and how can purity be validated?

Methodological Answer:

- Synthesis typically involves nucleophilic substitution between diphenylphosphine and chloroacetic acid derivatives under inert atmospheres.

- Purification methods include recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent).

- Purity validation requires ¹H/³¹P NMR to confirm structure and HPLC (with UV detection at 254 nm) to quantify impurities. For novel compounds, elemental analysis (±0.4% tolerance) is mandatory .

Q. Which spectroscopic techniques are critical for characterizing CMPDP’s structure and stability?

Methodological Answer:

- ³¹P NMR : Identifies phosphorus environment (δ ~20–30 ppm for phosphine derivatives).

- FT-IR : Confirms carboxylic acid groups (C=O stretch ~1700 cm⁻¹) and P–C bonds (600–700 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Validates molecular ion peaks and fragmentation patterns.

- Stability studies: Monitor decomposition under varying temperatures (TGA/DSC) and pH conditions .

Q. How can researchers ensure reproducibility in CMPDP synthesis?

Methodological Answer:

- Document reaction parameters (temperature, solvent ratios, catalyst loading) in supplementary materials with step-by-step protocols.

- Cross-validate results using control experiments (e.g., replacing chloroacetic acid with deuterated analogs to trace reaction pathways).

- Share raw NMR/HPLC data in open-access repositories to enable peer verification .

Advanced Research Questions

Q. What computational approaches predict CMPDP’s reactivity in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic behavior.

- Molecular Dynamics (MD) : Simulate ligand-metal interactions in transition-metal complexes (e.g., Pd or Rh catalysts).

- Validate predictions with experimental kinetics (e.g., turnover frequency measurements in cross-coupling reactions) .

Q. How can contradictory data on CMPDP’s solubility in polar solvents be resolved?

Methodological Answer:

- Conduct systematic solubility screens using Hansen solubility parameters (δD, δP, δH) to identify solvent compatibility.

- Compare results across labs using standardized protocols (e.g., ASTM E1148 for gravimetric analysis).

- Address discrepancies via collaborative studies with independent replication .

Q. What strategies optimize CMPDP’s ligand properties for asymmetric catalysis?

Methodological Answer:

- Modify the carboxylate group via esterification or amidation to tune electron-donating/withdrawing effects.

- Screen chiral auxiliaries (e.g., BINOL or Josiphos derivatives) in enantioselective reactions.

- Use X-ray crystallography to correlate ligand geometry with catalytic efficiency (e.g., ee% in hydrogenation) .

Q. How do environmental factors (pH, temperature) affect CMPDP’s degradation pathways?

Methodological Answer:

- Perform accelerated degradation studies (ICH Q1A guidelines) under controlled pH (2–12) and thermal stress (40–80°C).

- Analyze degradation products via LC-MS/MS and propose mechanistic pathways (e.g., hydrolysis of the phosphine-carboxylate bond).

- Cross-reference with toxicity profiles of degradation byproducts using QSAR models .

Q. Data Analysis & Reporting

Q. What frameworks guide hypothesis-driven research on CMPDP’s applications?

Methodological Answer:

- Apply PICO framework : Define Population (e.g., catalytic systems), Intervention (CMPDP ligand modification), Comparison (existing phosphine ligands), Outcome (yield, selectivity).

- Use FINER criteria to assess feasibility, novelty, and relevance of research questions (e.g., comparing CMPDP’s cost-effectiveness vs. triphenylphosphine) .

Q. How should researchers address gaps in literature on CMPDP’s environmental impact?

Methodological Answer:

- Conduct supplemental searches on organophosphorus compound classes (e.g., persistence in soil/water via OECD 307 guidelines).

- Collaborate with ecotoxicology labs to assess bioaccumulation potential (BCF) and acute toxicity (LC50/EC50 assays) .

Q. Tables

| Key Analytical Methods for CMPDP | Purpose | Reference |

|---|---|---|

| ³¹P NMR | Confirm phosphine structure | |

| HPLC-UV | Quantify impurities | |

| DFT Calculations | Predict reactivity | |

| LC-MS/MS | Degradation analysis |

Eigenschaften

IUPAC Name |

2-diphenylphosphanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13O2P/c15-14(16)11-17(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOGRUGECVQJBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378731 | |

| Record name | Carboxymethyldiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3064-56-0 | |

| Record name | Carboxymethyldiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.